molecular formula C12H13NO2 B12886093 1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)- CAS No. 14659-66-6

1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)-

Cat. No.: B12886093
CAS No.: 14659-66-6
M. Wt: 203.24 g/mol
InChI Key: SGBCHKMEJQMRSN-UHFFFAOYSA-N
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Description

1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)- is a ketone derivative featuring a 4,5-dihydroisoxazole ring substituted with a phenyl group at the 3-position and a propanone moiety at the 1-position.

Properties

CAS No.

14659-66-6

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)propan-1-one

InChI

InChI=1S/C12H13NO2/c1-2-11(14)12-8-10(13-15-12)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3

InChI Key

SGBCHKMEJQMRSN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propan-1-one typically involves the following steps:

    Cycloaddition Reaction: The formation of the isoxazole ring is often achieved through a (3 + 2) cycloaddition reaction between nitrile oxides and alkenes or alkynes.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to maximize yield and purity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)- C₁₂H₁₃NO₂ (inferred) ~203.2 (estimated) Phenyl, propanone Rigid dihydroisoxazole core
Ethanone, 1-(4-bromophenyl)-2-[...]-isoxazolyl]- C₂₃H₁₇Br₂NO₂ 545.2 Bromophenyl ×2 High lipophilicity, steric bulk
WEB-2086 Complex N/A Morpholinyl, chlorophenyl Enhanced solubility, pharmacological use
Ethanone, 1-(4,5-dihydro-4,4-dimethyl-...) C₁₀H₁₇NO₂ 183.25 Dimethyl, propyl Low molecular weight, steric hindrance
Thiazole-Pyrazole Derivatives (4, 5) C₂₃H₁₈F₂N₆S ~472.5 Fluorophenyl, triazolyl High synthetic yield, planar conformation

Research Implications

  • Drug Design : The target compound’s phenyl and isoxazole groups could serve as a scaffold for developing kinase inhibitors or anti-inflammatory agents, leveraging the bioactivity seen in analogs like WEB-2086 .
  • Materials Science : Crystallographic data from isostructural compounds () may inform the design of co-crystals or polymorphs with tailored physicochemical properties.

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